(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone (2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797069-03-4
VCID: VC7328484
InChI: InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3
SMILES: CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Molecular Formula: C18H21FN2OS
Molecular Weight: 332.44

(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

CAS No.: 1797069-03-4

Cat. No.: VC7328484

Molecular Formula: C18H21FN2OS

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone - 1797069-03-4

Specification

CAS No. 1797069-03-4
Molecular Formula C18H21FN2OS
Molecular Weight 332.44
IUPAC Name (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Standard InChI InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3
Standard InChI Key MCAXCWCENNXPGD-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₈H₂₁FN₂OS and a molecular weight of 332.44 g/mol. Its IUPAC name, (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone, reflects three primary structural domains:

  • Thiazole core: A 2,4-dimethyl-substituted thiazole ring, known for its electron-rich heterocyclic properties and role in bioactivity.

  • Azepane moiety: A seven-membered saturated nitrogen-containing ring (azepane) at position 3 of the fluorophenyl group, contributing conformational flexibility.

  • 4-Fluorophenyl group: A para-fluorinated benzene ring linked to the azepane, enhancing lipophilicity and potential target binding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1797069-03-4
Molecular FormulaC₁₈H₂₁FN₂OS
Molecular Weight332.44 g/mol
SMILESCC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
InChI KeyMCAXCWCENNXPGD-UHFFFAOYSA-N
PubChem CID76147199

Stereochemical Considerations

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves a three-step sequence:

  • Thiazole precursor preparation: 2,4-Dimethylthiazole-5-carboxylic acid is activated via acyl chloride formation using thionyl chloride (SOCl₂).

  • Azepane intermediate synthesis: 3-(4-Fluorophenyl)azepane is synthesized through a Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with hexahydroazepine, followed by purification via column chromatography.

  • Coupling reaction: The thiazole acyl chloride reacts with the azepane intermediate in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N), yielding the final product in ~68% yield.

Optimization Challenges

Key challenges include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve azepane intermediate solubility but risk side reactions with the acyl chloride.

  • Temperature control: Reactions above 40°C promote dimerization of the thiazole component, reducing yields.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted azepane.

Biological Activities and Mechanistic Insights

Table 2: Predicted Pharmacokinetic Properties (ADME)

ParameterValueMethod
LogP (lipophilicity)3.2 ± 0.3SwissADME
Water solubility0.12 mg/mLChemAxon
CYP3A4 inhibitionModerateadmetSAR
Plasma protein binding89%PreADMET

Comparative Analysis with Structural Analogs

Role of the Fluorophenyl Group

Replacing the 4-fluorophenyl with a chlorophenyl group decreases anticancer potency (IC₅₀ increases by 2.3-fold in HepG2 models) , underscoring fluorine’s role in enhancing membrane permeability via halogen bonding with target proteins.

Azepane vs. Piperidine Moieties

Comparisons with piperidine-containing analogs reveal:

  • Improved solubility: Azepane’s larger ring reduces crystallinity, increasing aqueous solubility by 40%.

  • Reduced hERG inhibition: Azepane derivatives show 60% lower hERG channel binding than piperidine analogs, mitigating cardiac toxicity risks.

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